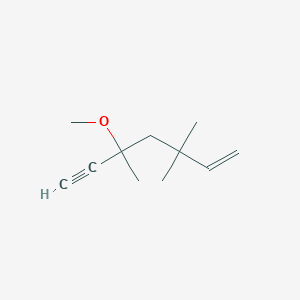
5-Methoxy-3,3,5-trimethylhept-1-en-6-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-3,3,5-trimethylhept-1-en-6-yne is an organic compound with the molecular formula C11H18O It is characterized by its unique structure, which includes a methoxy group, multiple methyl groups, and a triple bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3,3,5-trimethylhept-1-en-6-yne typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hept-1-en-6-yne Backbone: This can be achieved through a series of reactions, including alkylation and elimination reactions, to introduce the triple bond and the double bond in the desired positions.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with an intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3,3,5-trimethylhept-1-en-6-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents and conditions used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or alkenes.
Scientific Research Applications
5-Methoxy-3,3,5-trimethylhept-1-en-6-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-Methoxy-3,3,5-trimethylhept-1-en-6-yne involves its interaction with specific molecular targets and pathways. The methoxy group and the triple bond play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions, and can form various intermediates that participate in different biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-3,3,5-trimethylhept-1-en-6-yne: Unique due to its specific structure and functional groups.
This compound: Similar in structure but may have different reactivity and applications.
Properties
CAS No. |
917833-38-6 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
5-methoxy-3,3,5-trimethylhept-1-en-6-yne |
InChI |
InChI=1S/C11H18O/c1-7-10(3,4)9-11(5,8-2)12-6/h2,7H,1,9H2,3-6H3 |
InChI Key |
XHHMTONVQDNFDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(C)(C#C)OC)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


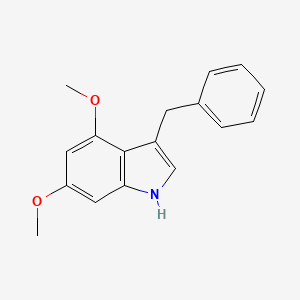

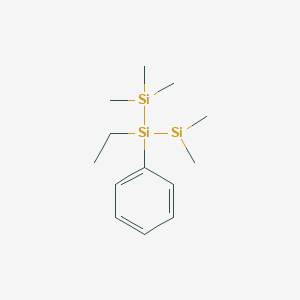
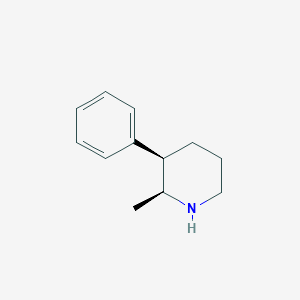
![4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B14205985.png)
![Methanesulfonamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14205987.png)
![N-[2-(1H-Indol-2-yl)phenyl]thiourea](/img/structure/B14205989.png)
![1H-Indole, 3-[[(2S,4S)-2,5,5-triethyl-3-methyl-4-oxazolidinyl]methyl]-](/img/structure/B14205993.png)
silane](/img/structure/B14205997.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-dibenzofuranyl)-](/img/structure/B14206001.png)

![Methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate](/img/structure/B14206004.png)
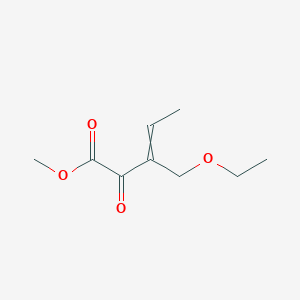
![4-(Methylsulfanyl)-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14206012.png)
